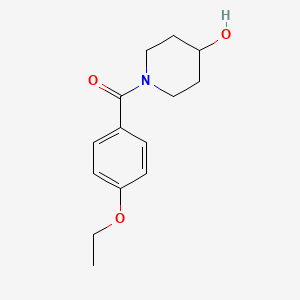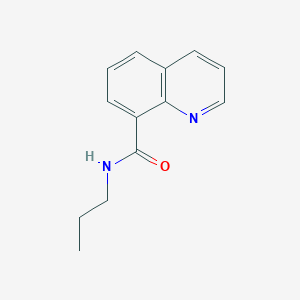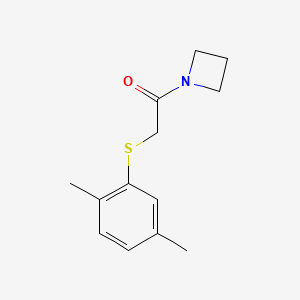
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In
作用机制
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone increases the levels of neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone also works by inhibiting the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an anti-inflammatory effect, which can help reduce inflammation in the body. In addition, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have an analgesic effect, which can help alleviate pain.
实验室实验的优点和局限性
One advantage of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have a significant effect on the central nervous system and cancer cells, making it a potential candidate for the development of new therapies. However, one limitation of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential toxicity. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies should investigate the optimal dosage and administration of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone for the treatment of neurological disorders and cancer. In addition, further research should be conducted to investigate the potential toxicity of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone and its effects on the body. Finally, studies should investigate the potential interactions of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone with other drugs and medications.
Conclusion:
In conclusion, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has been the subject of scientific research for its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, which can help alleviate symptoms of neurological disorders and inhibit the growth of cancer cells. While (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has potential advantages for lab experiments, its potential toxicity should be taken into consideration. Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications and its effects on the body.
合成方法
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-Ethoxyphenylacetonitrile with 4-Hydroxypiperidine in the presence of sodium hydride and DMF. The resulting product is then treated with acetic anhydride in the presence of pyridine to yield (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone.
科学研究应用
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been the subject of scientific research for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an inhibitory effect on cancer cell growth, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-5-3-11(4-6-13)14(17)15-9-7-12(16)8-10-15/h3-6,12,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKLZCJTLTAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)

![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)
